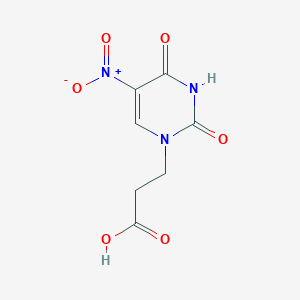
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid typically involves the nitration of a pyrimidine precursor followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and subsequent functionalization processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: A precursor in the synthesis of the target compound.
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid: Lacks the nitro group but has similar structural features.
Uniqueness
The presence of the nitro group in 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.
Propiedades
Número CAS |
2950-86-9 |
|---|---|
Fórmula molecular |
C7H7N3O6 |
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
3-(5-nitro-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H7N3O6/c11-5(12)1-2-9-3-4(10(15)16)6(13)8-7(9)14/h3H,1-2H2,(H,11,12)(H,8,13,14) |
Clave InChI |
QMGQSEXXQZFJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1CCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


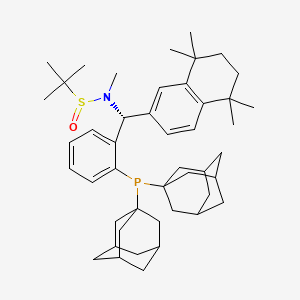
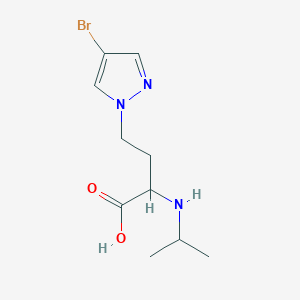

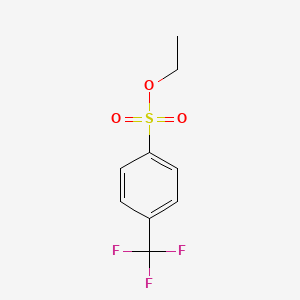

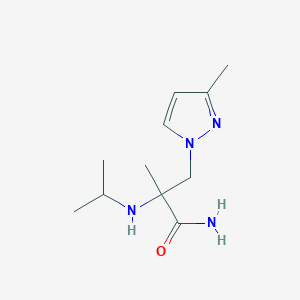


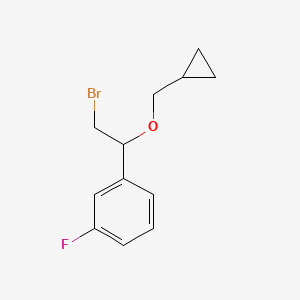
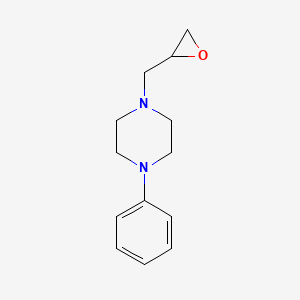
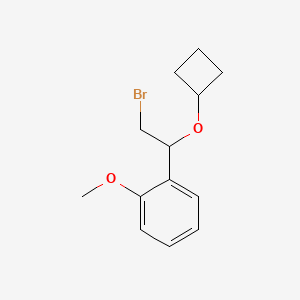
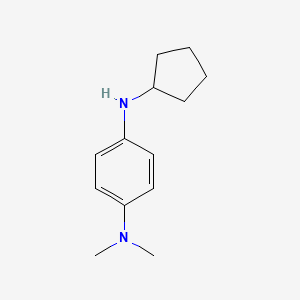
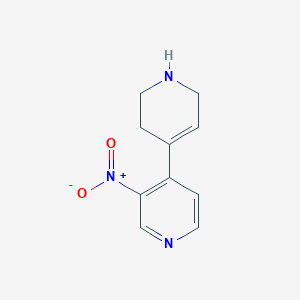
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
